

Application Note: 5-Methylthiophene-3-carbonyl Chloride in Kinase Inhibitor Synthesis

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Compound of Interest

Compound Name: *5-Methylthiophene-3-carbonyl chloride*

CAS No.: *754190-97-1*

Cat. No.: *B1339965*

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Executive Summary

In the landscape of medicinal chemistry, the thiophene-3-carboxamide scaffold has emerged as a privileged structure for targeting serine/threonine and tyrosine kinases, including JNK (c-Jun N-terminal kinase), VEGFR-2, and EGFR.

5-Methylthiophene-3-carbonyl chloride serves as a critical electrophilic building block for introducing this scaffold. Unlike its phenyl bioisosteres, the thiophene ring offers unique electronic properties (electron-rich, aromatic) and altered vectorality of the carbonyl group, often improving hydrogen bonding interactions within the kinase hinge region or the solvent-exposed front. Furthermore, the 5-methyl substitution is not merely decorative; it frequently serves to block metabolic oxidation (blocking the reactive

-position) and fill hydrophobic sub-pockets (e.g., the gatekeeper region or hydrophobic back-pocket), thereby enhancing potency and selectivity.

This guide details the handling, synthetic utility, and protocol optimization for using this reagent to generate high-affinity kinase inhibitors.

Chemical Profile & Handling

Property	Specification
Chemical Name	5-Methylthiophene-3-carbonyl chloride
CAS Number	13679-64-6
Molecular Formula	C ₆ H ₅ ClOS
Molecular Weight	160.62 g/mol
Physical State	Colorless to pale yellow liquid or low-melting solid
Reactivity	High electrophilicity; moisture sensitive (hydrolyzes to acid)
Storage	2–8°C, under inert atmosphere (Ar/N ₂), desiccated

Safety Warning: This compound is a corrosive acid chloride. It reacts violently with water and alcohols to release HCl gas. All manipulations must be performed in a fume hood using anhydrous solvents.

Strategic Application: The "Why" and "How" Mechanistic Rationale in Kinase Design

The incorporation of the 5-methylthiophene-3-carbonyl moiety is typically driven by three SAR (Structure-Activity Relationship) factors:

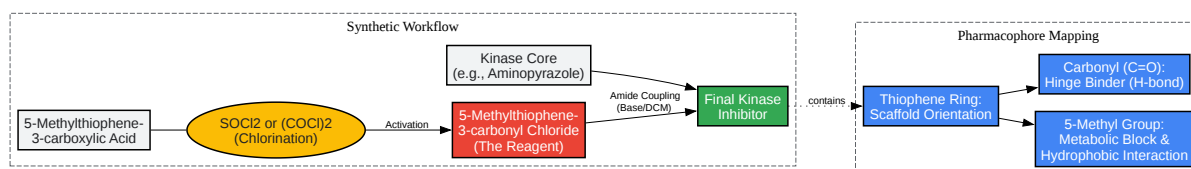
- **Bioisosterism:** Thiophene acts as a bioisostere for phenyl rings but with a smaller van der Waals radius and different bond angles (C-S-C angle ~92° vs C-C-C 120°). This allows the carbonyl oxygen to orient differently, potentially optimizing the H-bond acceptance from the kinase backbone (e.g., Met residue in the hinge).
- **Metabolic Blocking:** The 2- and 5-positions of thiophene are metabolically labile. Introducing a methyl group at the 5-position blocks CYP450-mediated oxidation, extending the half-life () of the inhibitor.

- Hydrophobic Filling: The 5-methyl group can probe small hydrophobic pockets adjacent to the ATP-binding site, improving

values compared to the unsubstituted analog.

Visualization: SAR & Synthesis Workflow

The following diagram illustrates the strategic placement of the thiophene moiety in a hypothetical kinase inhibitor and the synthetic workflow.



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Caption: Figure 1.[1] Synthetic pathway transforming the carboxylic acid precursor to the active inhibitor, highlighting the pharmacophoric roles of the thiophene subclass.

Detailed Experimental Protocol

Protocol: Synthesis of a Model Thiophene-3-Carboxamide Kinase Inhibitor

Objective: Coupling **5-methylthiophene-3-carbonyl chloride** with 3-amino-1H-indazole (a surrogate for a kinase hinge-binding motif).

A. Reagents & Materials[1][2][3][4][5]

- Acid Chloride: **5-Methylthiophene-3-carbonyl chloride** (1.1 equiv).

- Amine: 3-Amino-1H-indazole (1.0 equiv).
- Base:
 - Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv).
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
- Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) — Optional, boosts sluggish amines.

B. Step-by-Step Methodology

- Preparation of the Amine Solution:
 - In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-1H-indazole (1.0 mmol) in anhydrous DCM (5 mL).
 - Add DIPEA (2.5 mmol) via syringe.
 - Critical Step: Cool the mixture to 0°C using an ice bath. This controls the exotherm and prevents bis-acylation.
- Addition of Acid Chloride:
 - Dissolve **5-methylthiophene-3-carbonyl chloride** (1.1 mmol) in a minimal amount of anhydrous DCM (1–2 mL).
 - Add the acid chloride solution dropwise to the amine mixture over 5–10 minutes.
 - Observation: A white precipitate (amine hydrochloride salt) may form immediately.
- Reaction Monitoring:
 - Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.
 - QC Check: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the amine () and appearance of the amide product mass ()

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- Workup (Self-Validating Purification):
 - Quench: Add saturated aqueous NaHCO_3 (10 mL) to quench unreacted acid chloride. Stir for 15 minutes.
 - Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).
 - Wash: Wash combined organics with 1M HCl (to remove unreacted amine/DIPEA), followed by brine.
 - Dry: Dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purification:
 - Recrystallize from EtOH/Heptane or purify via flash column chromatography (SiO_2 , Gradient: 0–50% EtOAc in Hexanes).

C. Troubleshooting Table

Issue	Probable Cause	Corrective Action
Low Yield	Hydrolysis of acid chloride	Ensure solvents are anhydrous; store reagent under Argon.
Bis-acylation	Excess reagent or high temp	Maintain 0°C during addition; strictly control stoichiometry (1.05–1.1 equiv).
Starting Material Remains	Low nucleophilicity of amine	Add 10 mol% DMAP; switch solvent to Pyridine; heat to reflux if necessary.

Quality Control & Analytical Verification

To ensure the integrity of the synthesized inhibitor, the following analytical signatures must be verified.

NMR Spectroscopy (^1H NMR, 400 MHz, DMSO- d_6)

- Amide Proton: Look for a broad singlet downfield (9.0–11.0 ppm).
- Thiophene Protons: Two distinct singlets or doublets (coupling constant Hz) in the aromatic region (7.0–8.5 ppm).
 - Note: The 5-methyl substituent simplifies the thiophene region compared to the unsubstituted analog.
- Methyl Group: A sharp singlet/doublet around 2.4–2.6 ppm (3H).

X-Ray Crystallography Caution

Researchers should be aware of "Ring Flip Disorder" common in thiophene-3-carbonyl derivatives.^[1] The thiophene ring can adopt two orientations (differing by 180° rotation) in the crystal lattice, which may complicate electron density maps. This is a known crystallographic artifact and does not imply chemical impurity.

References

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